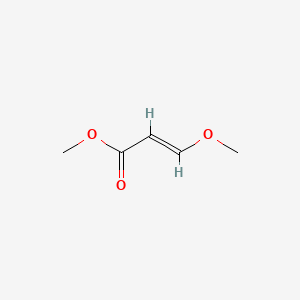
Methyl 3-Methoxyacrylate
描述
Methyl 3-Methoxyacrylate is an organic compound with the chemical formula C5H8O3. It is a colorless liquid that is volatile at room temperature. This compound is used as a chemical intermediate in organic synthesis and has applications in various fields such as the production of resins, coatings, adhesives, and flexible plastics .
作用机制
Target of Action
Methyl 3-Methoxyacrylate is a methoxyacrylate analog . It primarily targets the Cytochrome c1, heme protein, mitochondrial . This is the heme-containing component of the cytochrome b-c1 complex, which accepts electrons from Rieske protein and transfers electrons to cytochrome c in the mitochondrial respiratory chain .
Mode of Action
The compound inhibits mitochondrial respiration . This inhibition occurs as the compound binds to the Cytochrome c1, heme protein, mitochondrial, and affects its function
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial respiratory chain . By inhibiting the function of the Cytochrome c1, heme protein, mitochondrial, the compound disrupts the normal flow of electrons within this pathway. This disruption can lead to a decrease in ATP production, affecting the energy metabolism of the cell.
Result of Action
The inhibition of mitochondrial respiration by this compound can lead to cellular energy deficiency . This can result in various cellular effects, including decreased cell growth and proliferation. In some cases, it may lead to cell death. The compound also exhibits fungicidal activity .
准备方法
Methyl 3-Methoxyacrylate can be synthesized through several methods. One common method involves the reaction of methanol with methyl acrylate in the presence of an acidic catalyst at room temperature . Another method uses methyl vinyl ether and trichloroacetyl chloride as starting materials, undergoing a series of addition-elimination, elimination, and haloform reactions . Industrial production often employs a one-pot process using methyl 3-methoxy-3-R-oxypropionate and methanol with catalysts like potassium hydrogen sulfate or sodium bisulfate .
化学反应分析
Methyl 3-Methoxyacrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming different esters and ethers. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Methyl 3-Methoxyacrylate is widely used in scientific research due to its versatility. In chemistry, it serves as a building block for synthesizing various polymers and copolymers used in thin films, adhesives, and coatings . In biology and medicine, it is used to create bioactive compounds and drug intermediates . Industrially, it is employed in the production of resins, flexible plastics, and other materials .
相似化合物的比较
Methyl 3-Methoxyacrylate is unique due to its methoxy group, which imparts specific reactivity and properties. Similar compounds include:
Methyl Acrylate: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Ethyl 3-Methoxyacrylate: Similar structure but with an ethyl group instead of a methyl group, affecting its physical properties and reactivity.
Methyl 3-Methoxypropionate: Has a similar backbone but differs in the position of the methoxy group, leading to different reactivity patterns.
This compound stands out due to its specific reactivity and versatility in various chemical and industrial applications.
属性
IUPAC Name |
methyl (E)-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-7-4-3-5(6)8-2/h3-4H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTCCPQKLPMHDN-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863617 | |
| Record name | (E)-3-Methoxyacrylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5788-17-0, 34846-90-7 | |
| Record name | 2-Propenoic acid, 3-methoxy-, methyl ester, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5788-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl trans-3-methoxy acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005788170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-Methoxyacrylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-3-methoxyacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-Methoxyacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TRANS-3-METHOXYACRYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Methyl 3-Methoxyacrylate?
A1: this compound serves as a valuable building block in organic synthesis. For instance, it plays a crucial role in producing the side chain of Ceftibuten, an antibiotic. [] Furthermore, it acts as a key precursor in synthesizing Silthiofam, a novel fungicide developed for wheat crops. []
Q2: Can you elaborate on the significance of this compound in synthesizing Silthiofam?
A2: Researchers developed a cost-effective synthesis route for Silthiofam utilizing this compound. This six-step process, achieving a yield of approximately 60%, starts with readily available precursors, 3-chloro-2-butanone and this compound. Notably, the synthesis features a unique thiophene-3-carboxylate formation involving a cycloaddition reaction between 3-mercapto-2-butanone and this compound, followed by acid-catalyzed aromatization. []
Q3: Are there alternative methods for synthesizing this compound?
A3: Yes, several synthesis methods exist. One approach utilizes a continuous fixed bed reactor with 3,3-dimethoxy methyl propionate as the starting material. The reaction proceeds through a methanol removal step using catalysts like molecular sieve, activated carbon, alumina-loading acid, or alumina microsphere catalysts. [] Another method involves a one-pot reaction between Methyl 3-methoxy-3-R-oxypropionate and methanol in the presence of catalysts like potassium hydrogen sulfate, sodium bisulfate, or p-toluenesulfonic acid. []
Q4: What are the advantages of the one-pot synthesis method for this compound?
A4: The one-pot synthesis method offers several advantages. Firstly, the starting material, Methyl 3-methoxy-3-R-oxypropionate, can be easily produced from vinyl R ether and trichloroacetic chloride. Notably, vinyl R ether has a high boiling point, simplifying its transportation and storage. Secondly, the one-pot process streamlines the synthesis by combining Methyl 3-methoxy-3-R-oxypropionate and methanol in a single reaction vessel with the catalyst, resulting in a straightforward and industrially scalable procedure. []
Q5: How is this compound employed in Heck reactions?
A5: this compound demonstrates regioselective α-arylation when used in Heck reactions catalyzed by the tetrakis(diphenylphosphanylmethyl)cyclopentane/palladium complex. This reaction generally produces a mixture of (Z) and (E) isomers, which can be converted into a single ketone product through acid treatment. Interestingly, the stereoselectivity of this reaction, favoring (Z) isomers, increases with electron-rich or sterically congested aryl bromides. []
Q6: Has computational chemistry been used to study this compound?
A6: Yes, Molecular Electron Density Theory (MEDT) computational studies have investigated the mechanism, reactivity, and selectivity of non-polar [3+2] cycloaddition reactions involving this compound, specifically with quinazoline-3-oxide. []
Q7: Are there any known derivatives of this compound with potential applications?
A7: Research has explored this compound derivatives, particularly for their fungicidal properties. These derivatives have been investigated for their potential use in fungicidal compositions and methods for combating fungal infections. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



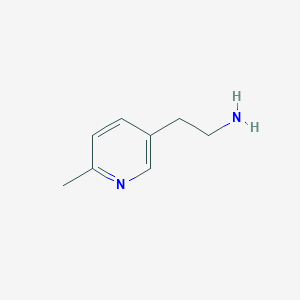
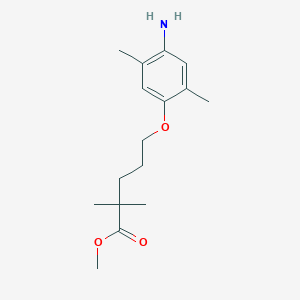
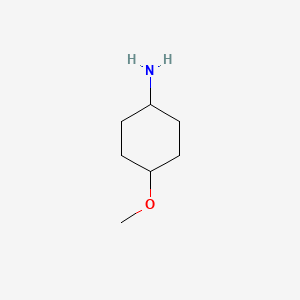
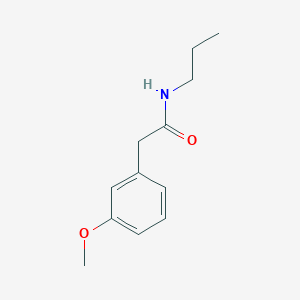
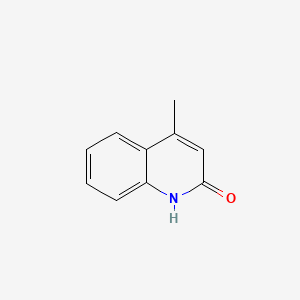
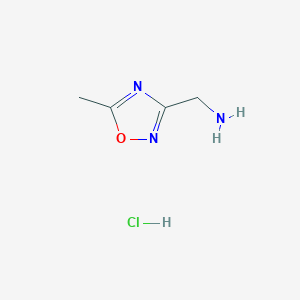
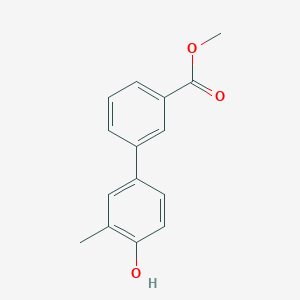
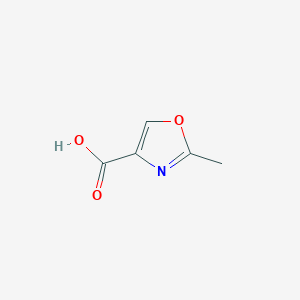
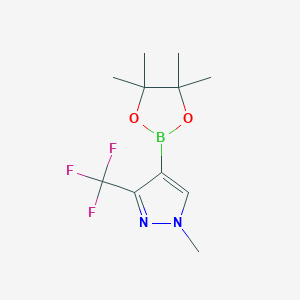
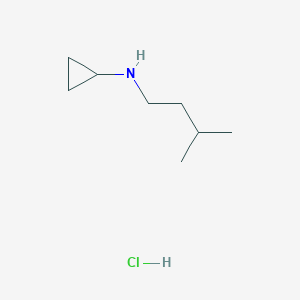
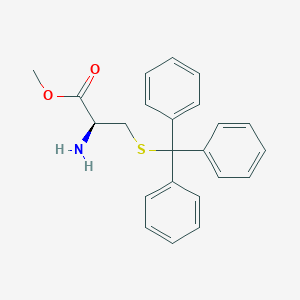
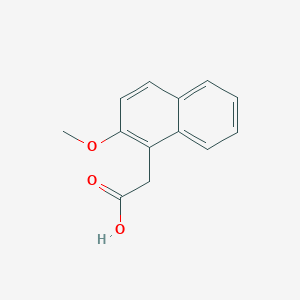
![4-[(Methylamino)methyl]phenol](/img/structure/B3022743.png)
